Distinct Predicted Electrostatic and Steric Profile Versus Furan-2-yl Isomer
The differentiation of 2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid from its closest commercially available analog, 2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 2092063-37-9), stems from the position of the furan oxygen. In the target 3-yl isomer, the oxygen is in a meta relationship to the pyrimidine ring, projecting its lone pair and negative electrostatic potential in a different spatial orientation compared to the ortho-like projection in the 2-yl isomer [1]. While both share identical molecular formulas, molecular weights (220.18 g/mol), and computed lipophilicities (XLogP), their 3D conformations and electron density distributions differ, which is a critical determinant for regiospecific interactions within enzyme binding pockets [1].
| Evidence Dimension | Predicted Electrostatic Potential Surface and 3D Conformation |
|---|---|
| Target Compound Data | Furan oxygen in a 3-position (meta) relative to the pyrimidine core. Computed Exact Mass: 220.04840674 Da. |
| Comparator Or Baseline | Furan-2-yl isomer (CAS 2092063-37-9): Furan oxygen in a 2-position. Computed Exact Mass: 220.04840674 Da. |
| Quantified Difference | Qualitative difference in 3D electrostatic potential surface projection, with both sharing identical molecular formula (C10H8N2O4), molecular weight, and calculated logP. |
| Conditions | Computational comparison based on 2D and 3D structures, SMILES, and InChIKeys from PubChem. |
Why This Matters
This regioisomeric difference enables SAR studies to probe the spatial requirements of a target's binding pocket, directly influencing the selectivity and potency of a lead series.
- [1] PubChem. (2026). Compound Summary for CID 121205728: 2-(4-(furan-3-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid and CID 121205729: 2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid. National Center for Biotechnology Information. View Source
